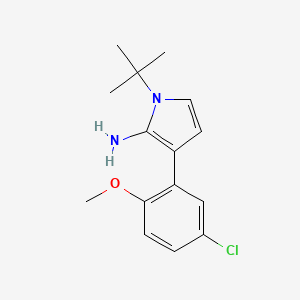
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include a tert-butyl group, a chloro-substituted methoxyphenyl group, and an amine group attached to the pyrrole ring.
準備方法
The synthesis of 1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the chloro and methoxy groups can be added through electrophilic aromatic substitution reactions.
Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an amine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-amine can be compared with other similar compounds, such as:
1-tert-butyl-3-(5-bromo-2-methoxyphenyl)-1H-pyrrol-2-amine: Similar structure but with a bromo group instead of a chloro group.
1-tert-butyl-3-(5-chloro-2-ethoxyphenyl)-1H-pyrrol-2-amine: Similar structure but with an ethoxy group instead of a methoxy group.
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)-1H-pyrrol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C15H19ClN2O |
|---|---|
分子量 |
278.78 g/mol |
IUPAC名 |
1-tert-butyl-3-(5-chloro-2-methoxyphenyl)pyrrol-2-amine |
InChI |
InChI=1S/C15H19ClN2O/c1-15(2,3)18-8-7-11(14(18)17)12-9-10(16)5-6-13(12)19-4/h5-9H,17H2,1-4H3 |
InChIキー |
OBTWJURBASNTMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=CC(=C1N)C2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


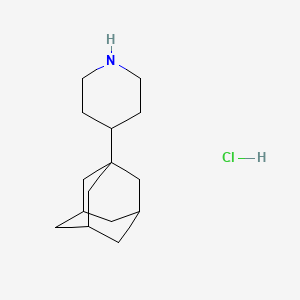
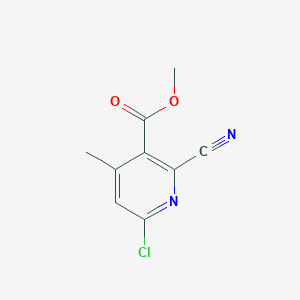
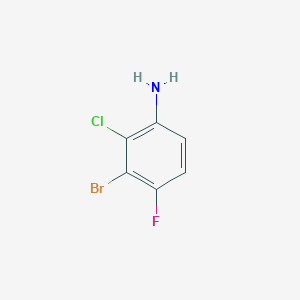
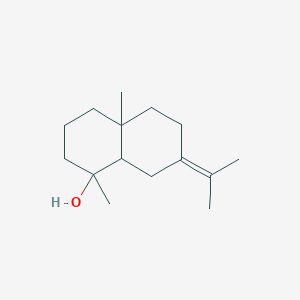
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)

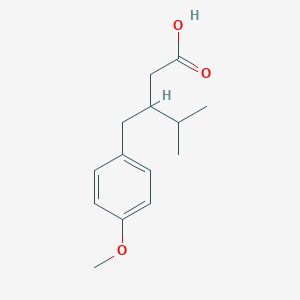
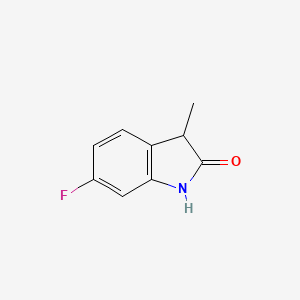
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
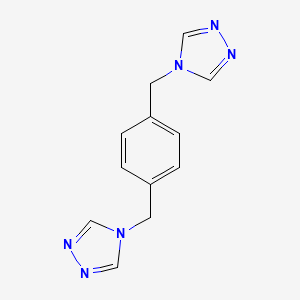

![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)
